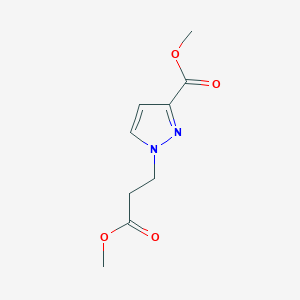

methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate (CAS No. 1172404-67-9) is a pyrazole derivative characterized by its unique structural features, including a methoxy group and an oxopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C₉H₁₂N₂O₄

- Molecular Weight : 212.20 g/mol

- Structure : The compound features a five-membered pyrazole ring with two nitrogen atoms, a carboxylate group, and additional functional groups that enhance its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that the compound exhibited significant inhibitory effects on these pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been investigated. In vitro assays showed that this compound could effectively reduce the production of pro-inflammatory cytokines in human cell lines. This suggests that it may play a role in managing inflammatory diseases .

Anticancer Activity

In the context of cancer research, this compound has been studied for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it induces apoptosis in cancer cells, highlighting its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms of action and to evaluate its effectiveness in vivo .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | C₅H₆N₂O₂ | Limited antimicrobial activity |

| Methyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | C₁₁H₁₃N₂O₄ | Moderate anticancer properties |

| Methyl 1-(2-thienyl)-1H-pyrazole-3-carboxylate | C₈H₈N₂O₄S | Notable anti-inflammatory effects |

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds .

The synthesis of this compound typically involves multi-step organic synthesis techniques. The mechanism by which this compound exerts its biological effects is still under investigation. However, initial hypotheses suggest that the methoxy and oxopropyl moieties may enhance its interaction with biological targets, such as enzymes involved in inflammatory pathways or cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of this compound in animal models for its anti-inflammatory properties. The study reported a significant reduction in inflammation markers following treatment, supporting its potential therapeutic application . Another study focused on its anticancer effects, where treated tumor-bearing mice showed reduced tumor growth compared to controls, indicating promising results for future clinical applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate has been explored for its potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study : A study demonstrated that pyrazole derivatives exhibit promising activity against COX-2, suggesting potential use in pain management therapies .

Agrochemical Applications

The compound's structural characteristics allow it to function as a herbicide or pesticide. Its ability to interfere with plant metabolism can be harnessed to develop new agrochemical products that are more effective and environmentally friendly.

Case Study : Research on similar pyrazole compounds has shown their effectiveness in controlling specific weeds without harming crops, indicating a pathway for developing safer agricultural chemicals .

Material Science

This compound can be utilized in the synthesis of novel materials, including polymers and nanocomposites. Its reactive functional groups enable it to serve as a building block for creating advanced materials with tailored properties.

Case Study : Investigations into pyrazole-based polymers have revealed enhanced thermal stability and mechanical strength compared to traditional materials, making them suitable for high-performance applications .

Data Table of Applications

Properties

IUPAC Name |

methyl 1-(3-methoxy-3-oxopropyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-8(12)4-6-11-5-3-7(10-11)9(13)15-2/h3,5H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVWHYKBFFLFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.